molecular formula C19H17F3O4 B1468838 2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester CAS No. 1097629-03-2

2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester

Cat. No.: B1468838
CAS No.: 1097629-03-2
M. Wt: 366.3 g/mol
InChI Key: MOTLQCMTZZZZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester is a useful research compound. Its molecular formula is C19H17F3O4 and its molecular weight is 366.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the existing literature on its biological activity, including anti-inflammatory effects, cytotoxicity, and other pharmacological properties.

  • Molecular Formula : C17H18F3O4
  • Molecular Weight : 344.32 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anti-inflammatory properties and potential as a therapeutic agent.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have highlighted the inhibition of pro-inflammatory cytokines and mediators in animal models of inflammation:

  • Carrageenan-Induced Paw Edema Test : This model is commonly used to evaluate anti-inflammatory activity. Compounds with structural similarities have shown a reduction in paw edema by modulating inflammatory pathways such as the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes .

Cytotoxicity and Antiproliferative Activity

The cytotoxic effects of this compound have been assessed in various cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in certain cancer cells:

  • Cell Lines Tested : Studies typically utilize human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) to evaluate cytotoxicity.
  • Mechanism of Action : The compound may exert its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Studies and Experimental Findings

Several case studies have provided insights into the pharmacological potential of this compound:

  • Study on Inflammatory Response :
    • Objective : To determine the efficacy of the compound in reducing inflammation.
    • Methodology : Administered to rats with induced paw edema.
    • Results : Significant reduction in edema was observed compared to control groups, suggesting effective anti-inflammatory properties.
CompoundDose (mg/kg)Edema Reduction (%)
Control00
Test1045
Test2065
  • Cytotoxicity Assessment :
    • Objective : Evaluate the antiproliferative effects on cancer cell lines.
    • Methodology : MTT assay conducted on HeLa and MCF-7 cells.
    • Results : The compound exhibited IC50 values indicating significant cytotoxicity.
Cell LineIC50 (µM)
HeLa12.5
MCF-715.0

Toxicity Profile

A toxicity assessment was performed to evaluate the safety profile of this compound. The compound was found to belong to a lower toxicity class with minimal side effects predicted for hepatotoxicity and mutagenicity .

Properties

IUPAC Name

dibenzyl 2-(2,2,2-trifluoroethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3O4/c20-19(21,22)11-16(17(23)25-12-14-7-3-1-4-8-14)18(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTLQCMTZZZZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(F)(F)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 60% sodium hydride (0.678 g, 16.97 mmol) in THF (100 mL) at room temperature was added malonic acid dibenzyl ester (4.825 g, 16.97 mmol) to give a clear solution after 30 min. Trifluoro-methanesulfonic acid 2,2,2-trifluoro-ethyl ester (3.52 g, 15.43 mmol) was added and reaction mixture was stirred at 50° C. for 48 h. The reaction mixture was concentrated, partioned between ethyl ether and washed with saturated ammonium chloride solution and acidified with 1N HCl. The mixture was extracted with ethyl ether (2×), dried (MgSO4), and concentrated. The resulting residue was purified by flash column chromatography (silica gel, 0 to 0% ethyl ether/hexanes) to give a colorless oil (3.844 g, 68%). 1H NMR (300 MHz, CDCl3): δ 7.4-7.2 (m, 10H), 5.15 (s, 4H), 3.75 (t, J=6.9 Hz, 1H), 2.9-7.7 (m, 2H).
Quantity
0.678 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.825 g
Type
reactant
Reaction Step Two
Quantity
3.52 g
Type
reactant
Reaction Step Three
Name
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester
Reactant of Route 2
Reactant of Route 2
2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester
Reactant of Route 3
Reactant of Route 3
2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester
Reactant of Route 4
Reactant of Route 4
2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester
Reactant of Route 5
Reactant of Route 5
2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester
Reactant of Route 6
Reactant of Route 6
2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.